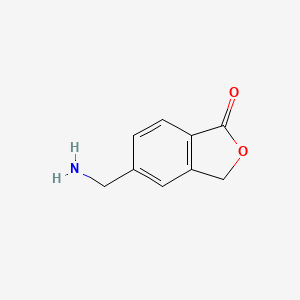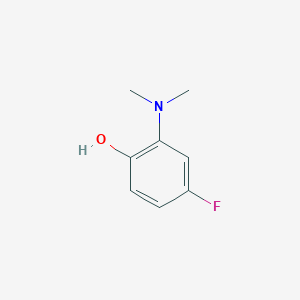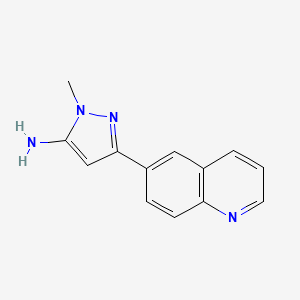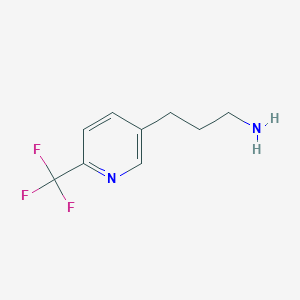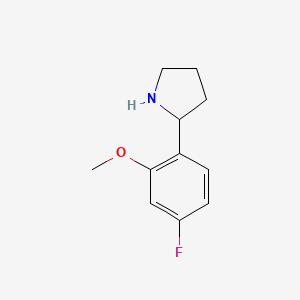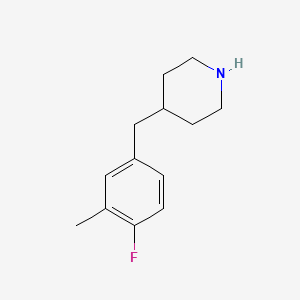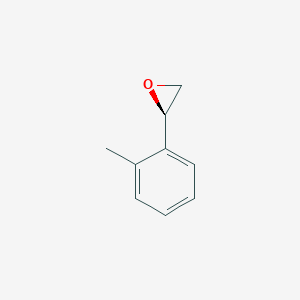
(2R)-2-(2-methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-methylphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar catalysts and oxidants. The choice of method depends on factors such as yield, cost, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-methylphenyl)oxirane has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-methylphenyl)oxirane involves its ability to react with nucleophiles. The strained three-membered ring of the epoxide is highly reactive, allowing it to undergo ring-opening reactions. These reactions can target various molecular pathways, depending on the nucleophile involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(2-methylphenyl)oxirane: The enantiomer of (2R)-2-(2-methylphenyl)oxirane.
Styrene oxide: A structurally similar epoxide with a phenyl group instead of a 2-methylphenyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the 2-methylphenyl group. This configuration can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or other similar epoxides.
Eigenschaften
Molekularformel |
C9H10O |
|---|---|
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
(2R)-2-(2-methylphenyl)oxirane |
InChI |
InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
AUFMIJGTPFQWAN-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]2CO2 |
Kanonische SMILES |
CC1=CC=CC=C1C2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



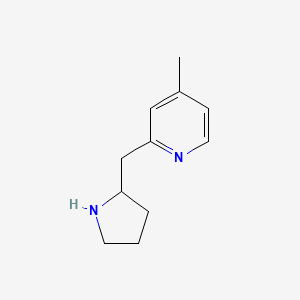
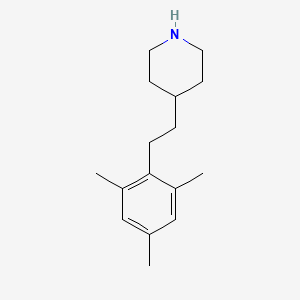


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)

